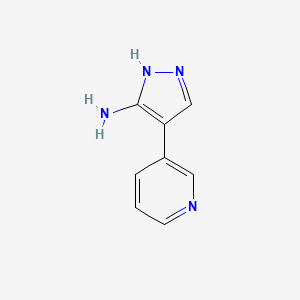

4-Pyridin-3-YL-2H-pyrazol-3-ylamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-pyridin-3-yl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTJTKIDLRCJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587525 | |

| Record name | 4-(Pyridin-3-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40545-68-4 | |

| Record name | 4-(3-Pyridinyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40545-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyridin-3-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and vital branch of organic chemistry that focuses on cyclic compounds containing atoms of at least two different elements in their rings. The study of these compounds is crucial as they form the structural basis for a multitude of natural products, pharmaceuticals, and agrochemicals. Within this field, nitrogen-containing heterocycles are of particular importance due to their diverse biological activities. nih.gov

The compound 4-Pyridin-3-YL-2H-pyrazol-3-ylamine is a prime example of a nitrogen-containing heterocyclic compound. Its structure is characterized by a pyrazole (B372694) ring fused with a pyridine (B92270) ring, a combination that has garnered considerable attention from researchers. The investigation of such fused heterocyclic systems is a prominent area of research, as it often leads to the discovery of novel compounds with unique chemical properties and biological functions. researchgate.net The synthesis and functionalization of these types of compounds, including pyrazolo[3,4-b]pyridines, are key areas of exploration in modern heterocyclic chemistry. nih.govmdpi.com

Overview of Pyrazole and Pyridine Scaffolds in Drug Discovery Research

Both pyrazole (B372694) and pyridine (B92270) scaffolds are considered "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of new drugs.

The Pyrazole Scaffold:

The pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of therapeutic agents. tandfonline.comnih.govnih.gov Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. mdpi.com The metabolic stability of the pyrazole nucleus is a significant factor contributing to its prevalence in recently approved drugs. nih.gov

| Drug Name | Therapeutic Use |

| Ibrutinib | Cancer |

| Ruxolitinib | Cancer |

| Axitinib | Cancer |

| Niraparib | Cancer |

| Baricitinib | Cancer |

| Lenacapavir | HIV |

| Riociguat | Pulmonary Hypertension |

| Sildenafil | Erectile Dysfunction |

The Pyridine Scaffold:

The pyridine ring, a six-membered heterocyclic aromatic ring, is another ubiquitous scaffold in drug discovery. nih.gov Its presence in a molecule can enhance water solubility, a desirable property for pharmaceutical compounds. nih.gov Pyridine derivatives have demonstrated a wide range of therapeutic applications, including as antibacterial and antimicrobial agents. nih.gov The development of novel synthetic methods for creating pyridine-containing compounds remains an active area of research. nih.gov

Rationale for Investigating 4 Pyridin 3 Yl 2h Pyrazol 3 Ylamine in Academic Research

Established Synthetic Pathways for this compound

The construction of the this compound core can be achieved through several synthetic strategies, primarily focusing on the formation of the pyrazole ring.

Multi-Component Reaction Approaches for Pyrazole-Pyridine Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like pyrazole-pyridine systems in a single step. beilstein-journals.orgmdpi.com These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants.

A common strategy for synthesizing 3-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine (B178648) derivative. In the context of this compound, a plausible MCR could involve the reaction of a pyridine-containing β-ketonitrile with hydrazine hydrate (B1144303).

Another versatile approach is the three-component synthesis of 5-aminopyrazoles from aldehydes, malononitrile, and hydrazines. nih.gov By utilizing a pyridine aldehyde as one of the components, this method can be adapted to produce 4-pyridin-3-yl substituted aminopyrazoles. The reaction proceeds through the initial formation of an α,β-unsaturated cyano derivative, which then undergoes cyclocondensation with hydrazine. nih.gov

A one-pot, three-component reaction mediated by iodine has also been reported for the efficient construction of multi-substituted aminopyrazoles. tandfonline.com This method involves the reaction of a substituted phenyl isothiocyanate, a 1,3-dicarbonyl compound, and hydrazine hydrate in the presence of iodine. tandfonline.com While not directly yielding the title compound, this methodology highlights the potential of MCRs in generating diverse pyrazole derivatives.

Catalytic Synthesis Protocols and Efficiency Optimization

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of synthetic transformations. Various catalysts have been employed in the synthesis of pyrazole derivatives. For instance, Lewis acids like SmCl₃ have been shown to catalyze the acylation of β-ketoesters, which are precursors to 1,3-diketones that can be cyclized with hydrazine to form pyrazoles. beilstein-journals.org

In the context of pyrazole-pyridine systems, a novel nano-magnetic metal-organic framework based on Fe₃O₄, specifically Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, has been utilized as a catalyst for the synthesis of pyrazolo[3,4-b]pyridines. nih.gov This heterogeneous catalyst facilitates the condensation reaction of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole under solvent-free conditions, demonstrating high yields. nih.gov While this example leads to a fused pyrazolo[3,4-b]pyridine system, the principle of using advanced catalytic systems is applicable to the synthesis of this compound.

The use of imidazole (B134444) as a catalyst in aqueous media has also been reported for the synthesis of pyrazole compounds, showcasing a green synthetic approach. acs.org

Regioselective Synthesis Strategies and Isomer Control

Regioselectivity is a critical aspect of pyrazole synthesis, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to isomeric products. The control of regioselectivity is often influenced by steric and electronic factors of the substituents on the dicarbonyl compound and the hydrazine derivative.

For the synthesis of 4-substituted pyrazoles, a common strategy involves the reaction of a substituted β-ketonitrile with hydrazine. The regioselectivity of this reaction is generally high, leading to the formation of the desired 3-amino-4-substituted pyrazole isomer.

In more complex systems, such as the synthesis of 1,3,4,5-tetrasubstituted pyrazoles, a base-promoted eliminative nitrilimine-alkene cycloaddition (ENAC) has been developed to achieve high regioselectivity. nih.gov While this specific method is for more substituted pyrazoles, it underscores the importance of developing regioselective strategies.

Functionalization and Derivatization of the this compound Core

The this compound scaffold possesses multiple reactive sites, allowing for a wide range of functionalization and derivatization reactions. These modifications can be carried out on both the pyrazole and pyridine rings.

Modifications at the Pyrazole Ring

The pyrazole ring in this compound offers several positions for modification. The amino group at the C3 position and the NH group of the pyrazole ring are primary sites for functionalization.

The amino group can undergo various reactions such as acylation, alkylation, and diazotization followed by substitution. For instance, 5-aminopyrazoles have been widely used as 1,3-bis-nucleophilic reactants in cyclocondensation reactions with 1,3-bis-electrophiles to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.com

The NH group of the pyrazole can be N-alkylated or N-arylated. For example, N-alkylation of a similar pyrazol-4-yl-pyridine derivative has been achieved to introduce fluoroethyl and fluoropropyl groups. nih.gov

Furthermore, the pyrazole ring itself can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. Halogenation at the C5 position of the pyrazole ring is a common transformation. mdpi.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-pyridin-3-yl-pyrazol-3-amine | nih.gov |

| Acylation | Acyl chloride or anhydride, Base | N-Acyl-4-pyridin-3-yl-pyrazol-3-amine | nih.gov |

| Cyclocondensation | 1,3-Biselectrophile (e.g., β-dicarbonyl compound) | Fused pyrazolo[1,5-a]pyrimidine | mdpi.com |

| Halogenation | Halogenating agent (e.g., NBS, NCS) | 5-Halo-4-pyridin-3-yl-2H-pyrazol-3-ylamine | mdpi.com |

Substitutions on the Pyridine Moiety

The pyridine ring in this compound can also be modified to introduce various functional groups. The electronic nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, are powerful tools for introducing aryl, heteroaryl, or alkynyl groups onto the pyridine ring. nih.gov This often requires prior functionalization of the pyridine ring with a halogen atom.

The Vilsmeier-Haack reaction can be used to introduce a formyl group onto electron-rich heterocyclic systems. While typically applied to pyrazoles, similar conditions could potentially be adapted for the pyridine ring under specific circumstances. mdpi.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-(Aryl-pyridin-3-yl)-2H-pyrazol-3-ylamine | nih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-(Alkynyl-pyridin-3-yl)-2H-pyrazol-3-ylamine | nih.gov |

| Nucleophilic Aromatic Substitution | Nucleophile, Activating group on pyridine | Substituted this compound | nih.gov |

Derivatization of the Primary Amine Functionality

The primary amine group on the pyrazole ring of this compound is a key site for structural modification, allowing for the synthesis of a diverse range of derivatives with potentially altered chemical and biological properties. Common derivatization strategies for primary amines, such as acylation and silylation, are applicable to this compound. iu.edu

Acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. For instance, reaction with acetyl chloride in the presence of a base like pyridine can yield the corresponding N-acetylated derivative. jocpr.com This process replaces a labile hydrogen on the amine with a more stable acyl group. iu.edu Similarly, other acylating agents can be employed to introduce different functionalities.

Another common derivatization technique is silylation, where a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the amine with a trimethylsilyl (B98337) (TMS) group. iu.edu This can improve the volatility and thermal stability of the compound, which is particularly useful for analytical techniques like gas chromatography-mass spectrometry. iu.edu

Furthermore, the primary amine can undergo condensation reactions with various electrophiles. For example, reaction with aldehydes or ketones can form Schiff bases (imines), which can serve as intermediates for further synthetic transformations. The amino group can also participate in the formation of more complex heterocyclic systems. For instance, multicomponent reactions involving the amine, an aldehyde, and a suitable third component can lead to the construction of fused ring systems. nanobioletters.com The reactivity of the primary amine allows for its incorporation into larger molecular scaffolds, as seen in the synthesis of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamides from related amino-pyridine precursors. researchgate.net

Table 1: Examples of Primary Amine Derivatization Reactions

| Reagent Class | Specific Reagent Example | Derivative Type |

| Acylating Agents | Acetyl Chloride | Amide |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Amine |

| Alkylating Agents | Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) | Dimethylaminomethylene |

| Carbonyl Compounds | Aromatic Aldehydes | Schiff Base (Imine) |

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound typically involves the construction of the pyrazole ring. A common and well-established method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine. youtube.com For the target molecule, a plausible precursor is a β-keto nitrile or an enaminone derived from 3-acetylpyridine.

A likely synthetic route involves the reaction of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, an enaminone, with hydrazine. The proposed mechanism for this type of reaction begins with the condensation of hydrazine with the carbonyl group of the enaminone to form a hydrazone intermediate. sci-hub.se This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the enamine carbon. Subsequent elimination of dimethylamine (B145610) leads to the formation of the aromatic pyrazole ring. sci-hub.se Studies on similar systems suggest that a pyrazoline may be a key intermediate in this transformation. sci-hub.se

An alternative, classical approach is the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound. youtube.com In this case, the reaction would involve a suitable 1,3-dicarbonyl precursor bearing a pyridine-3-yl substituent. The mechanism proceeds through the initial formation of an imine with one carbonyl group, followed by the formation of an enamine with the second carbonyl group, which then cyclizes and dehydrates to form the aromatic pyrazole. youtube.com

In-line spectroscopic techniques, such as FT-IR, combined with computational methods like density functional theory (DFT), have been successfully used to study the reaction mechanism of similar pyrazole syntheses, allowing for the identification of reactants, intermediates, and products in real-time. semanticscholar.org Such studies on the synthesis of 4-amino-3,5-dimethyl pyrazole have helped to elucidate the reaction pathway, demonstrating the power of these methods for mechanistic investigation. semanticscholar.org The formation of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles has been shown to proceed through a domino aza-Michael-cyclization-dehydration sequence, highlighting the complexity of pyrazole-forming reactions. mdpi.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. The principles of green chemistry, such as the use of safer solvents, milder reaction conditions, and catalytic reagents, are being applied to the synthesis of heterocyclic compounds like pyrazoles.

One green approach is the use of multicomponent reactions (MCRs), which can significantly reduce the number of synthetic steps, saving time, energy, and resources. beilstein-journals.org The synthesis of pyrazoles can be achieved through MCRs involving an aldehyde, a compound with an active methylene (B1212753) group, and hydrazine. beilstein-journals.org These reactions can be performed in greener solvents like polyethylene (B3416737) glycol (PEG) 400 or ionic liquids. beilstein-journals.org

The use of catalysts that are more environmentally benign is another key aspect of green chemistry. For instance, molecular iodine has been used as a catalyst for the three-component synthesis of pyrazoles. beilstein-journals.org Furthermore, solvent-free reaction conditions or the use of water as a solvent are highly desirable. The synthesis of some pyrazole derivatives has been achieved through simple cyclization reactions under mild conditions, which aligns with green chemistry principles.

A specific example of a green synthetic methodology involves the use of Bleaching Earth Clay (pH 12.5) and PEG-400 as a green reaction medium for the synthesis of complex pyrazole derivatives. taylorfrancis.com This approach avoids the use of toxic solvents and reagents often employed in classical synthetic methods. taylorfrancis.com For the synthesis of this compound, exploring one-pot procedures and the use of recyclable catalysts and green solvents could lead to a more sustainable manufacturing process.

In Vitro Biological Activity Profiling

The in vitro evaluation of compounds derived from the 4-pyridin-3-yl-pyrazole core has revealed a broad spectrum of biological activities. These assays are fundamental in determining the potency and selectivity of these molecules against specific targets, guiding the medicinal chemistry efforts to optimize their pharmacological profiles.

Enzyme Inhibition Studies

Derivatives of the pyridinyl-pyrazole scaffold have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. The pyrazole ring has been identified as a key privileged structure in the design of kinase inhibitors. google.com

The pyridinyl-pyrazole framework is a prominent feature in a multitude of kinase inhibitors, targeting enzymes that are often dysregulated in cancer and other diseases.

B-Raf Kinase: The V-RAF murine sarcoma viral oncogene homolog B1 (B-Raf) is a key protein kinase in the MAPK signaling pathway, and its mutation is frequent in many cancers. nih.gov Novel pyrazole-based compounds have been developed as potent, ATP-competitive B-Raf inhibitors. nih.gov A triarylimidazole BRAF inhibitor featuring a phenyl-4-pyridin-4-yl-1H-imidazol-2-yl moiety was identified as an active inhibitor, leading to the development of more rigid tricyclic systems like 1,4-dihydroindeno[1,2-c]pyrazoles that showed nanomolar activity against mutant B-Raf. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition is a valid strategy in cancer therapy. unibo.it Fused heterocyclic systems containing pyrazolopyridine have been investigated as CDK2 inhibitors. google.com A series of 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and showed potent inhibitory effects against CDK2/cyclin A2, with some compounds exhibiting greater potency than the reference drug roscovitine. google.com Additionally, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, developed through bioisosteric replacement, were found to be potent and selective CDK2 inhibitors, inducing cell cycle arrest and apoptosis in ovarian cancer cells. googleapis.com

c-Jun N-terminal Kinases (JNKs): JNKs, particularly the brain-specific JNK3 isoform, are therapeutic targets for neurodegenerative diseases. google.comresearchgate.net Extensive structure-activity relationship (SAR) studies on aminopyrazole scaffolds have led to highly potent and isoform-selective JNK3 inhibitors. acsmedchem.orgambeed.com A series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were designed as selective JNK3 inhibitors, with some compounds showing IC50 values in the nanomolar range. google.comresearchgate.net Furthermore, research has been conducted on pyrazol-4-yl pyridine derivatives with arylsulfonamide tethers as potential JNK inhibitors in leukemia cells. epo.org

MET Kinase: The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is an attractive target for cancer treatment. datapdf.com New derivatives based on pyrazolo[3,4-b]pyridine scaffolds have been designed and synthesized, showing potent inhibition of c-Met with IC50 values in the low nanomolar range. datapdf.comgoogle.com These compounds also demonstrated significant cytotoxic activity against various human cancer cell lines. datapdf.com

Phosphoinositide 3-Kinases (PI3-K): The PI3K signaling pathway is crucial for cell survival and growth and is often dysregulated in cancer. google.com Structure-based design has led to the development of potent and selective inhibitors of PI3-kinase based on pyrazolo-pyrimidine and pyrazolo-pyridine scaffolds. acs.org A series of pyrazolo[1,5-a]pyridine (B1195680) derivatives were identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, demonstrating tumor growth suppression in mouse models. google.com

Aurora Kinases: Aurora kinases are key regulators of mitosis, making them attractive targets for cancer therapy. The pyrazol-4-yl urea (B33335) derivative AT9283 was discovered to be a multitargeted kinase inhibitor with potent activity against both Aurora A and Aurora B kinases. Optimization of imidazo[4,5-b]pyridine-based inhibitors, incorporating a pyrazole moiety, led to the identification of dual FLT3/Aurora kinase inhibitors as potential treatments for acute myeloid leukemia. Further work on this scaffold focused on exploiting differences in the ATP-binding pockets of Aurora-A and Aurora-B to design highly selective Aurora-A inhibitors.

Table 1: Kinase Inhibition by Pyridinyl-Pyrazole Derivatives

| Derivative Class | Target Kinase | Key Findings | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| 1,4-Dihydroindeno[1,2-c]pyrazole | B-Raf (V600E) | Potent inhibition of purified mutant B-Raf in vitro. | 0.24 µM | nih.gov |

| Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | More potent than reference compound roscovitine. | 0.24 µM | google.com |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Potent and selective inhibition. | 5 nM (Ki) | googleapis.com |

| 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | High inhibitory activity against JNK3. | 227 nM | google.com |

| Pyrazolo[3,4-b]pyridine | c-Met | Potent inhibition compared to reference drug cabozantinib. | 4.27 nM | datapdf.com |

| Pyrazolo[1,5-a]pyridine | PI3Kγ / PI3Kδ | Potent and selective dual inhibition. | 4.0 nM / 9.1 nM | google.com |

| Pyrazol-4-yl urea (AT9283) | Aurora A / Aurora B | Potent dual inhibition. | ~3 nM |

Beyond kinases, the pyrazole scaffold has been incorporated into inhibitors for other enzyme classes.

Alkaline Phosphatase (AP): Alkaline phosphatases are involved in various cellular processes, and their inhibition is a potential therapeutic strategy. A series of pyrazolo-oxothiazolidine derivatives were synthesized and found to be significant inhibitors of AP, with one compound showing an IC50 value of 0.045 µM, making it 116-fold more active than the standard reference. Other studies on new aryl pyrazole derivatives also revealed selective inhibition of tissue non-specific alkaline phosphatase (TNAP).

α-Amylase: As a key enzyme in carbohydrate digestion, α-amylase is a target for managing postprandial hyperglycemia in diabetes. Novel inhibitors based on a thiazolidine-4-one skeleton containing a pyrazole moiety have been developed, with some compounds showing remarkable inhibition of α-amylase. Dihydropyrazole derivatives have also been synthesized and evaluated, demonstrating good to excellent inhibitory activity against the α-amylase enzyme.

Cell-Based Phenotypic Screening

Cell-based phenotypic screening has been instrumental in uncovering the wide-ranging biological effects of this compound and its derivatives. This approach allows for the observation of a compound's effects in a cellular context, providing valuable insights into its potential therapeutic applications.

Derivatives of this compound have shown significant antiproliferative and cytotoxic activity against various cancer cell lines. This has established the pyrazolo[3,4-b]pyridine core as a promising scaffold for the development of novel anticancer agents.

One area of focus has been the development of pyrazolo[3,4-b]pyridine derivatives as tubulin polymerization inhibitors. A series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and evaluated for their ability to inhibit cell growth. nih.gov Among these, compound 15c was particularly potent against the MCF-7 breast cancer cell line, with an IC50 value of 0.067 µM, while showing high selectivity over normal human embryonic lung cells. nih.gov Further studies revealed that this compound effectively inhibited tubulin polymerization, leading to cell cycle arrest at the G2/M phase. nih.gov

Similarly, pyrazolo[4,3-c]pyridine derivatives have been investigated for their antiproliferative effects. A library of these compounds was tested against K562, MV4-11, and MCF-7 cancer cell lines, with some exhibiting low micromolar GI50 values. nih.gov The most active compound, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol , was found to induce apoptosis through the cleavage of PARP-1 and activation of caspase 9. nih.gov

The cytotoxic properties of pyrazole-containing tripods have also been examined. nih.gov Compounds such as N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (1) and N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine (3) showed notable cytotoxicity against P815 and Hep tumor cell lines. nih.gov Compound 1 was particularly effective against the Hep cell line, with an IC50 of 3.25 µg/mL. nih.gov

Furthermore, spiro-oxindoline-based pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their potential to inhibit the p53-MDM2 protein-protein interaction, a key target in cancer therapy. ekb.eg One of the most potent compounds, 7f , exhibited an IC50 of 3.05 µM and was found to increase the levels of p53 and p21 in cancer cell lines, ultimately inducing apoptosis. ekb.eg

Other research has explored pyrazolo[3,4-d]pyrimidine derivatives, with some compounds showing significant antitumor activity against breast cancer cell lines. nih.gov For instance, compound 12b was highly active against MDA-MB-468 and T-47D cell lines, with IC50 values of 3.343 µM and 4.792 µM, respectively. nih.gov This compound was found to arrest the cell cycle in the S phase and induce apoptosis. nih.gov

The antiproliferative activity of 3-(pyrid-2-yl)-pyrazolines has also been reported, with the lead compound 8i displaying sub-micromolar activity in the NCI 60 human tumor cell line screen. researchgate.net Mechanistic studies suggest that this compound disrupts microtubule formation. researchgate.net

Finally, pyrazolo[4,3-e] researchgate.netacs.orgnih.govtriazine derivatives have demonstrated broad cytotoxic activity. mdpi.com Some of these compounds, particularly those fused with a triazole or tetrazole ring, have shown significant potential as new chemotherapeutic agents. mdpi.com For example, pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netacs.orgnih.govtriazine sulfonamides have exhibited high cytotoxicity against colorectal cancer cell lines. mdpi.com

Table 1: Antiproliferative and Cytotoxic Effects of this compound Derivatives

| Compound/Derivative Class | Cancer Model(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives | MCF-7 (breast cancer) | Compound 15c showed potent antiproliferation (IC50 = 0.067 µM) and inhibited tubulin polymerization. | nih.gov |

| Pyrazolo[4,3-c]pyridine derivatives | K562, MV4-11, MCF-7 | 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol induced apoptosis. | nih.gov |

| Pyrazole-containing tripods | P815 (murin mastocytoma), Hep (human laryngeal carcinoma) | Compound 1 was highly cytotoxic against Hep cells (IC50 = 3.25 µg/mL). | nih.gov |

| Spiro-oxindoline-based pyrazolo[3,4-b]pyridines | Leukemia MOLT4, Non-small cell lung cancer HOP92, MCF7 | Compound 7f inhibited p53-MDM2 interaction (IC50 = 3.05 µM) and induced apoptosis. | ekb.eg |

| Pyrazolo[3,4-d]pyrimidine derivatives | MDA-MB-468, T-47D (breast cancer) | Compound 12b showed high anticancer activity and induced apoptosis. | nih.gov |

| 3-(Pyrid-2-yl)-pyrazolines | NCI 60 human tumor cell lines | Lead compound 8i displayed sub-micromolar activity and disrupted microtubule formation. | researchgate.net |

| Pyrazolo[4,3-e] researchgate.netacs.orgnih.govtriazine derivatives | Various human tumor cell lines | Showed broad cytotoxic activity. | mdpi.com |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netacs.orgnih.govtriazine sulfonamides | Colorectal cancer cell lines | Exhibited high cytotoxicity. | mdpi.com |

The versatile pyrazole scaffold, often in combination with a pyridine moiety, has been a foundation for developing new antimicrobial agents. Research has demonstrated the efficacy of these compounds against a range of bacteria and fungi, with some also showing potential in combating biofilm formation.

A series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and evaluated for their in vitro antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Several of the synthesized compounds displayed moderate antibacterial activity against these bacterial species. japsonline.com

In another study, novel pyrazole analogues were synthesized and screened for their antimicrobial properties. nih.gov Compound 3 demonstrated significant antibacterial activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Compound 4 was highly active against the Gram-positive bacterium Staphylococcus epidermidis, also with an MIC of 0.25 μg/mL. nih.gov Furthermore, compound 2 showed notable antifungal activity against Aspergillus niger with an MIC of 1 μg/mL. nih.gov

The synthesis of pyrazole-based heterocycles from a 2(3H)-furanone derivative also yielded compounds with antimicrobial potential. nih.gov Screening of these compounds revealed that many were active against Staphylococcus aureus, Haemophilus (a Gram-negative bacterium), and the fungus Candida albicans. nih.gov

Additionally, research into thiophene-pyrazole-pyridine hybrids has shown promising antimicrobial activity. nih.gov These synthesized compounds were effective against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium, Aspergillus flavus, and Candida albicans. nih.gov

Table 2: Antimicrobial and Anti-biofilm Activities of this compound Derivatives

| Compound/Derivative Class | Microorganism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Moderate antibacterial activity observed for several derivatives. | japsonline.com |

| Pyrazole analogues | Escherichia coli, Staphylococcus epidermidis, Aspergillus niger | Compound 3 active against E. coli (MIC: 0.25 μg/mL); Compound 4 active against S. epidermidis (MIC: 0.25 μg/mL); Compound 2 active against A. niger (MIC: 1 μg/mL). | nih.gov |

| Pyrazole-based heterocycles from 2(3H)-furanone | Staphylococcus aureus, Haemophilus, Candida albicans | Majority of tested compounds showed potent inhibition against the tested microbes. | nih.gov |

| Thiophene-pyrazole-pyridine hybrids | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium, Aspergillus flavus, Candida albicans | Good antimicrobial activity against almost all tested strains. | nih.gov |

Derivatives of this compound have emerged as a significant class of compounds with potent anti-inflammatory properties. The pyrazole nucleus is a well-established pharmacophore in numerous anti-inflammatory drugs, and its combination with a pyridine ring has led to the development of novel agents with promising activity. nih.govnih.gov

A study focused on new heterocyclic derivatives incorporating pyrazole, pyridine, and/or pyran moieties revealed significant anti-inflammatory activity. nih.gov The majority of the synthesized compounds demonstrated considerable anti-inflammatory effects, with compounds 11 , 12 , and 14 showing the most pronounced activity when compared to the reference drug, diclofenac (B195802). nih.gov

In another investigation, a series of pyrazole derivatives were synthesized and screened for their anti-inflammatory potential. nih.gov The compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) exhibited superior anti-inflammatory activity compared to the standard drug, diclofenac sodium. nih.gov

Furthermore, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. mdpi.com This screening identified 13 compounds with anti-inflammatory activity, with compounds 13i and 16 being among the most potent. mdpi.com Molecular modeling suggested that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs), including JNK3, which are involved in inflammatory signaling. mdpi.com

Research on 3,4,5-trimethoxyphenyl bearing pyrazole and pyrazolo[3,4-d]pyridazine scaffolds also demonstrated their anti-inflammatory capabilities. researchgate.net These compounds were shown to down-regulate the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages. researchgate.net Specifically, all the pyrazolo[3,4-d]pyridazine compounds strongly inhibited iNOS expression, and most of the synthesized compounds inhibited COX-2 expression. researchgate.net

The pyrazole moiety is a core component of commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib (B62257), which is a potent COX-2 inhibitor. nih.govnih.gov This highlights the therapeutic importance of the pyrazole scaffold in the development of anti-inflammatory agents.

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative Class | Mechanism/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Pyridine, pyran, and/or pyrazole containing heterocycles | Comparison with diclofenac | Compounds 11 , 12 , and 14 showed the most pronounced anti-inflammatory activity. | nih.gov |

| Pyrazole derivatives | Comparison with diclofenac sodium | Compound 4 exhibited better anti-inflammatory activity. | nih.gov |

| Pyrazolo[1,5-a]quinazolines | Inhibition of LPS-induced NF-κB activity | Compounds 13i and 16 were among the most potent inhibitors. | mdpi.com |

| 3,4,5-trimethoxyphenyl bearing pyrazole and pyrazolo[3,4-d]pyridazine scaffolds | Down-regulation of iNOS and COX-2 expression | Pyrazolo[3,4-d]pyridazine compounds strongly inhibited iNOS and COX-2 expression. | researchgate.net |

The 1H-pyrazolo[3,4-b]pyridine nucleus has been identified as a promising scaffold for the development of antiviral agents. researchgate.net Research has demonstrated the potential of derivatives of this heterocyclic system to inhibit the replication of various viruses.

In one study, a series of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives were synthesized and evaluated for their inhibitory effects against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAYV), and vesicular stomatitis virus (VSV). researchgate.net Several compounds, including 2d , 3f , 3a , and 3c , exhibited notable antiviral activity against these viruses, with EC50 values ranging from 0.52 to 6.8 µM. researchgate.net Importantly, these compounds did not show toxicity to Vero cells, indicating a favorable selectivity index. researchgate.net

While the primary focus of the provided information is on antiviral activity, the broader class of pyrazole derivatives has also been investigated for antiprotozoal effects, such as antileishmanial activity. researchgate.net This suggests that the this compound scaffold could be a starting point for the development of agents against a wider range of infectious diseases.

Table 4: Antiviral Activity of this compound Derivatives

| Compound/Derivative Class | Virus(es) | Key Findings | Reference(s) |

|---|---|---|---|

| 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives | Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAYV), Vesicular stomatitis virus (VSV) | Compounds 2d , 3f , 3a , and 3c showed antiviral activity with EC50 values from 0.52 to 6.8 µM. | researchgate.net |

| Pyrazole-based heterocycles from 2(3H)-furanone | Avian influenza HPAI-H5N1 | Compounds showed potential to control viral replication in chicken embryos. | nih.gov |

The development of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Derivatives of this compound have demonstrated significant anti-angiogenic properties, making them promising candidates for the development of novel anticancer drugs.

A series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and found to possess anti-angiogenic effects in addition to their antiproliferative activities. nih.gov The lead compound, 15c , not only inhibited tubulin polymerization but also demonstrated the ability to block the migration, invasion, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Furthermore, it disrupted newly formed tube-like structures and regulated the levels of matrix metalloproteinase-9 (MMP-9) and tissue inhibitor of metalloproteinases-1 (TIMP-1), both of which are critical for angiogenesis. nih.gov

Research on pyrazolo[3,4-d]pyrimidine derivatives has also highlighted their potential as anti-angiogenic agents. nih.gov These compounds were designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. The most active compound, 12b , exhibited potent inhibition of VEGFR-2 with an IC50 value of 0.21 µM. nih.gov This inhibition of a critical signaling pathway in angiogenesis underscores the therapeutic potential of this class of compounds.

The broader family of pyrazole derivatives has been recognized for its anti-angiogenic potential. nih.gov For instance, trisubstituted pyrazolo[4,3-d]pyrimidines have been shown to inhibit endothelial cell proliferation, migration, chemotaxis, and tube formation. nih.gov In vivo studies using the chorioallantoic membrane (CAM) assay confirmed that these compounds could effectively eliminate VEGF-induced vessel formation. nih.gov

Another pyrazole derivative, KI-10F , has been shown to inhibit angiogenesis both in vitro and in vivo in human colon cancer cells. nih.gov Additionally, 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thiones have been designed as VEGFR-2 inhibitors. benthamscience.com Compounds 3i and 3j from this series were particularly active, showing good inhibition of angiogenesis in both CAM and zebrafish embryo assays. benthamscience.com Compound 3i was the most potent, with an IC50 of 0.5 µM for VEGFR-2. benthamscience.com

Table 5: Anti-angiogenic Properties of this compound Derivatives

| Compound/Derivative Class | Target/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives | HUVEC migration, invasion, tube formation; MMP-9, TIMP-1 regulation | Compound 15c blocked endothelial cell functions and regulated angiogenesis-related proteins. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | VEGFR-2 inhibition | Compound 12b was a potent VEGFR-2 inhibitor (IC50 = 0.21 µM). | nih.gov |

| Trisubstituted pyrazolo[4,3-d]pyrimidines | Endothelial cell proliferation, migration, chemotaxis, tube formation; CAM assay | Inhibited multiple steps of angiogenesis and eliminated VEGF-induced vessel formation in vivo. | nih.gov |

| 3-substituted-5-(4-pyridin-4yl)-1,3,4-oxadiazole-2-thiones | VEGFR-2 inhibition; CAM and zebrafish embryo assays | Compounds 3i and 3j showed good anti-angiogenic activity; 3i had an IC50 of 0.5 µM for VEGFR-2. | benthamscience.com |

DNA Interaction Studies (e.g., DNA Cleavage, DNA Binding)

The interaction of small molecules with DNA is a critical mechanism for the action of many anticancer and antimicrobial drugs. While the primary focus of research on this compound derivatives has been on their effects on cellular signaling pathways and protein targets, some studies have begun to explore their potential to interact with DNA.

The broader class of N-substituted pyrazoles has been recognized for their potential as DNA interacting agents. These interactions can lead to a variety of cellular effects, including the inhibition of DNA replication and transcription, ultimately resulting in cell death. This suggests that the pyrazole scaffold, a core component of the compounds of interest, has the inherent potential for DNA interaction.

Although direct DNA cleavage or binding studies for this compound itself are not detailed in the provided search results, the documented antiproliferative and cytotoxic effects of its derivatives hint at mechanisms that could involve DNA interaction. For example, the induction of apoptosis by compounds like 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol through PARP-1 cleavage is often a downstream event following DNA damage. nih.gov

Furthermore, the cytotoxic activity of pyrazole-containing tripods like N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (1) and N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine (3) against tumor cell lines could be mediated, at least in part, by their interaction with DNA. nih.gov The structural features of these molecules, including multiple pyrazole rings, could facilitate binding to DNA grooves or intercalation between base pairs.

It is important to note that while the potential for DNA interaction exists for this class of compounds, more direct experimental evidence, such as DNA cleavage assays (e.g., using plasmid DNA) and DNA binding studies (e.g., through spectrophotometric or calorimetric methods), would be necessary to definitively establish this mechanism of action for this compound and its derivatives.

In Vivo Pharmacological Evaluation (Preclinical Models)

The in vivo assessment of compounds derived from the this compound core has demonstrated significant therapeutic potential across several disease areas in preclinical settings. These studies are crucial for establishing the preliminary efficacy and safety of new chemical entities before they can be considered for clinical development.

Efficacy Assessment in Disease Models (e.g., Oncology, Infectious Diseases, Inflammatory Conditions)

Derivatives of this compound have shown promising in vivo efficacy, most notably in the field of oncology, with growing evidence of their potential in inflammatory and infectious diseases.

Oncology:

The pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds are central to many kinase inhibitors developed for cancer therapy. nih.govjapsonline.com Preclinical studies have repeatedly demonstrated the anti-tumor effects of these derivatives in various animal models.

For instance, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, which incorporate the key pyridinyl-pyrimidine motif, exhibited significant inhibition of tumor growth in an MDA-MB-231 xenograft mouse model. aacrjournals.org Similarly, pyrazolo[3,4-d]pyrimidine-based SRC inhibitors have been evaluated in glioblastoma (GBM) orthotopic mouse models, where oral administration of a prodrug led to a 35% greater median survival rate compared to the control group. aacrjournals.org When combined with radiotherapy in a subcutaneous U87 xenograft model, a pyrazolo[3,4-d]pyrimidine compound resulted in a tumor growth reduction of nearly 80% compared to the control. aacrjournals.org

Further demonstrating the anti-cancer potential, a novel pyrazolo[3,4-b]pyridine derivative, compound 31, showed good antitumor efficacy in an MDA-MB-468 xenograft model with no obvious toxicity. nih.gov Another study on pyrazolo[3,4-d] pyrimidine (B1678525) derivatives confirmed that a lead compound, 10k, inhibited tumor growth in an HT-29 xenograft nude mouse model. mdpi.com The in vivo anticancer activity of these derivatives is often attributed to their ability to inhibit key kinases involved in cancer cell proliferation and survival. mdpi.com

Interactive Table: In Vivo Antitumor Efficacy of this compound Derivatives

| Compound Class | Disease Model | Key Findings | Reference |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide | MDA-MB-231 xenograft | Significant tumor growth inhibition | aacrjournals.org |

| Pyrazolo[3,4-d]pyrimidine SRC inhibitor | Glioblastoma orthotopic mouse model | 35% greater median survival rate (prodrug) | aacrjournals.org |

| Pyrazolo[3,4-d]pyrimidine SRC inhibitor | U87 subcutaneous xenograft | ~80% reduction in tumor growth (with radiotherapy) | aacrjournals.org |

| Pyrazolo[3,4-b]pyridine derivative (compound 31) | MDA-MB-468 xenograft | Good antitumor efficacy, no obvious toxicity | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (10k) | HT-29 xenograft | Inhibition of tumor growth | mdpi.com |

Infectious Diseases:

While the primary focus of research on these compounds has been oncology, their potential in treating infectious diseases is an emerging area of interest. The pyrazolo[3,4-d]pyrimidine scaffold, being a purine (B94841) isostere, has been investigated for antimicrobial properties. nih.govnih.gov

In one study, while many pyrazolo[3,4-d]pyrimidine derivatives showed in vitro antibacterial activity, their direct in vivo efficacy as standalone agents was not extensively detailed. However, the study highlighted that these compounds could significantly increase the susceptibility of S. aureus to ampicillin (B1664943) in a dose-dependent manner, suggesting a potential role as adjuvants in antibacterial therapy. nih.gov

More direct in vivo evidence comes from a study on novel triazole derivatives containing a phenylethynyl pyrazole side chain. One of these compounds, 6c, was shown to effectively protect mice in a disseminated C. albicans infection model at doses of 0.5, 1.0, and 2.0 mg/kg, and it was able to reduce the fungal burden in the kidneys of the mice. mdpi.com This finding suggests that with appropriate structural modifications, derivatives of the core pyrazole structure can exhibit potent in vivo antifungal activity.

Inflammatory Conditions:

The anti-inflammatory properties of pyrazole-containing compounds are well-documented, with celecoxib being a prominent example. nih.gov Derivatives of this compound have also been evaluated for their in vivo anti-inflammatory effects.

A study on new pyrazoles and pyrazolo[3,4-b]pyridines identified several compounds with potent in vitro COX-2 inhibitory activity. The most promising of these were further tested in vivo and were found to be effective in reducing paw edema in rats, a common model for acute inflammation. nih.gov Notably, some of these compounds exhibited a lower ulcerogenic effect compared to other derivatives, indicating a potentially favorable gastrointestinal safety profile. nih.gov Another study reported that a novel set of 4-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant in vivo anti-inflammatory and analgesic activities, comparable to the standard drug ketorolac. nih.gov

Pharmacodynamic Marker Modulation Studies

Pharmacodynamic (PD) studies are essential to understand how a drug affects the body and to confirm that it is interacting with its intended target in a living organism. For the derivatives of this compound, in vivo PD studies have primarily focused on their kinase inhibitory activity in the context of cancer.

In preclinical cancer models, the administration of these compounds has been shown to modulate key signaling pathways. For example, a pyrazolo[3,4-d]pyrimidine derivative, compound 10k, was found to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2) and also to inhibit tubulin polymerization in vivo. mdpi.com Inhibition of VEGFR-2 is a critical anti-angiogenic mechanism, while disruption of tubulin polymerization interferes with cell division.

Another study on pyrazolo[3,4-d]pyrimidine derivatives demonstrated that the lead compound, 12b, induced cell cycle arrest at the S phase and significantly increased apoptosis in breast cancer cell lines. thieme-connect.de This was accompanied by a 7.32-fold increase in the level of caspase-3, a key executioner of apoptosis. thieme-connect.de Similarly, other pyrazole-based kinase inhibitors have been shown to decrease the phosphorylation of downstream targets like GSK3β, confirming their on-target activity in vivo. japsonline.com

Interactive Table: In Vivo Pharmacodynamic Marker Modulation by this compound Derivatives

| Compound Class | Disease Model/Target | Pharmacodynamic Marker | Effect | Reference |

| Pyrazolo[3,4-d]pyrimidine (10k) | HT-29 xenograft | VEGFR-2, Tubulin | Inhibition | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine (12b) | MDA-MB-468 breast cancer | Cell cycle, Apoptosis, Caspase-3 | S phase arrest, Increased apoptosis, 7.32-fold increase in caspase-3 | thieme-connect.de |

| Pyrazole-based Akt inhibitor | PC-3 cells | p-GSK3β | Decreased phosphorylation | japsonline.com |

| Pyrazolo[3,4-d]pyrimidine | HCT-116 cells | Cell cycle, Apoptosis | G2/M phase arrest, Apoptosis induction | rsc.org |

Exploratory Toxicological Profiles in Preclinical Research

Preliminary toxicological assessment is a critical component of in vivo preclinical evaluation. For the derivatives of this compound, initial studies have generally indicated a favorable safety profile for several lead compounds.

In a study of pyrazolo[3,4-b]pyridine derivatives as Mps1 inhibitors, the promising compound 31 showed good antitumor efficacy in a xenograft model without any obvious signs of toxicity in the animals. nih.gov Similarly, a preclinical study on pyrazolo[3,4-d]pyrimidine-based SRC inhibitors for glioblastoma reported that an acute toxicity study revealed a median lethal dose (LD50) for intravenous administration of more than 100 mg/kg, indicating good tolerability. aacrjournals.org

Furthermore, in the context of anti-inflammatory pyrazolo[3,4-b]pyridine derivatives, several compounds were noted to have a low ulcerogenic effect, which is a significant advantage over many traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov A study on novel pyrazolo[3,4-d]pyrimidine derivatives as potential anti-inflammatory agents found that almost all tested compounds were not cytotoxic against a panel of normal and cancer cell lines at concentrations up to 25 μg/ml. nih.gov

While these initial findings are encouraging, comprehensive toxicological studies are necessary to fully characterize the safety profile of these compounds before they can advance to clinical trials.

Structure Activity Relationship Sar and Rational Drug Design Strategies for 4 Pyridin 3 Yl 2h Pyrazol 3 Ylamine Analogues

Elucidation of Key Pharmacophoric Features for 4-Pyridin-3-YL-2H-pyrazol-3-ylamine

The this compound scaffold is recognized as a "privileged medicinal scaffold" due to its versatile biological activities. mdpi.com The key pharmacophoric features, which are the essential spatial and electronic characteristics necessary for molecular interactions with a specific biological target, can be deduced from its structure and related analogues.

A common pharmacophore model for related pyrazolo[3,4-b]pyridine blockers includes two hydrogen bond acceptors and an aromatic ring. nih.gov For this compound, these features can be identified as:

The Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring acts as a crucial hydrogen bond acceptor. The ring itself provides an essential aromatic or heteroaromatic interaction point. Crystal structure analysis of the related compound 4-(1H-pyrazol-3-yl)pyridine shows that the pyridine and pyrazole (B372694) rings are nearly coplanar, which can be important for fitting into a target's binding site. nih.gov

The Pyrazole Ring: This five-membered heterocyclic ring contributes significantly to the pharmacophore. It contains nitrogen atoms that can act as both hydrogen bond donors (N-H) and acceptors. The N-H group of the pyrazole is a potential hydrogen bond donor. nih.gov

The Exocyclic Amine (-NH2): The 3-amino group is a potent hydrogen bond donor, a feature often critical for anchoring the molecule within the active site of a protein target.

These features create a specific three-dimensional arrangement of hydrogen bond donors, acceptors, and aromatic regions that dictates the molecule's ability to bind to its biological target.

Systematic Substituent Effects on Biological Activity

The biological activity of the core scaffold can be finely tuned by the systematic addition or modification of substituents on both the pyrazole and pyridine rings.

The size, shape, and electronic nature of substituents play a critical role in modulating the activity of pyrazole-based compounds. nih.gov Studies on related 3,4,5-substituted pyrazole derivatives demonstrate clear structure-activity relationships. nih.gov

For instance, in a series of pyrazole-based meprin inhibitors, modifying the substituent at the 3(5)-position of the pyrazole ring led to significant changes in inhibitory activity, highlighting steric influences. nih.gov While the unsubstituted diphenylpyrazole showed high potency, introducing small groups like methyl or larger groups like benzyl (B1604629) decreased activity. nih.gov However, a cyclopentyl group maintained activity similar to the unsubstituted compound, suggesting a specific size and conformation is optimal for the binding pocket. nih.gov

Table 1: Effect of Substituents on Meprin α Inhibitory Activity for Pyrazole Analogues

| Compound | R Group at Pyrazole 3(5)-Position | Meprin α IC₅₀ (nM) |

|---|---|---|

| 7a | Phenyl | 10 ± 2 |

| 14a | Methyl | 100 ± 6 |

| 14b | Benzyl | 140 ± 20 |

| 14c | Cyclopentyl | 10 ± 1 |

Data sourced from a study on pyrazole-based inhibitors. nih.gov

Furthermore, electronic effects are crucial. In a series of pyrazolo[4,3-c]pyridine derivatives developed as protein-protein interaction (PPI) inhibitors, a methoxy (B1213986) group on an attached naphthalene (B1677914) ring was found to be essential for high-affinity interaction. acs.org Derivatives lacking this electron-donating group were significantly less active, demonstrating the importance of specific electronic features for potent biological activity. acs.org

The hydrogen bonding potential of the this compound scaffold is a primary determinant of its interaction with biological targets. Crystal structure analyses of related compounds provide direct insight into these networks.

In the crystal structure of 4-(1H-pyrazol-3-yl)pyridine co-crystallized with terephthalic acid and water, a complex three-dimensional network is formed through O—H···N and N—H···O hydrogen bonds. nih.gov The pyridine nitrogen acts as a hydrogen bond acceptor from an acid, while the pyrazole N-H group acts as a donor to a water molecule. nih.gov Similarly, studies on 4-(pyridin-2-yl)thiazol-2-ylamine show that all amine N-H groups and heterocyclic nitrogen atoms are involved in intermolecular hydrogen bonding, forming dimers that create a stable, extended structure. researchgate.net

This capacity to form multiple, specific hydrogen bonds is fundamental to the molecule's ability to recognize and bind with high affinity to the amino acid residues within a target protein's active site. Rational drug design often focuses on modifying the scaffold to optimize these hydrogen-bonding interactions.

Bioisosteric Replacement and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are advanced strategies in rational drug design used to improve a lead compound's properties by replacing key structural elements with other groups that retain similar biological activity but offer improved pharmacokinetics, reduced toxicity, or novel intellectual property. nih.gov

The pyrazole ring is a versatile heterocycle, but it can be replaced with other five- or six-membered rings to explore new chemical space and interactions. Bioisosteric replacement can significantly alter a molecule's properties, including its size, electron distribution, and hydrogen bonding capacity. nih.gov

Common bioisosteres for a pyrazole ring include:

Thiazole (B1198619): The hybridization of pyrazoline and thiazole moieties has been successfully used to create multi-targeting kinase inhibitors. nih.gov

Triazole: This ring system maintains a similar size and nitrogen count, offering different hydrogen bonding patterns.

Isoxazole: Replacing a nitrogen atom with oxygen can alter the electronic properties and hydrogen bonding potential of the ring.

These replacements can lead to compounds with altered selectivity profiles or improved drug-like properties.

Scaffold hopping involves more significant changes to the core structure, often replacing an entire ring system while aiming to maintain the original pharmacophoric features. This technique can lead to compounds with significantly improved properties. dundee.ac.uk

For the pyridine ring in the this compound scaffold, potential bioisosteric replacements or scaffold hops include:

Substituted Phenyl Rings: A phenyl ring can mimic the aromatic character of pyridine. Adding specific substituents to the phenyl ring can replicate the hydrogen bond accepting capability of the pyridine nitrogen. For example, replacing a morpholine (B109124) group with a pyridyl group in one series of inhibitors maintained potency while increasing solubility. dundee.ac.uk

A key goal of these approaches is to improve properties like solubility. dundee.ac.uk For example, a scaffold-hopping exercise on a series of inhibitors successfully identified new cores that showed significant improvements in both aqueous and simulated intestinal fluid solubility. dundee.ac.uk

Amine Group Bioisosteres

The primary amine group on the pyrazole ring is a critical interaction moiety, often acting as a hydrogen bond donor. However, to modulate properties such as potency, selectivity, metabolic stability, and physicochemical characteristics, bioisosteric replacements are frequently explored. Bioisosteres are functional groups or molecules that have similar physical or chemical properties, which in turn produce broadly similar biological properties. mdpi.com

In the context of pyrazole scaffolds, the amine group can be subject to various modifications. These alterations are not merely substitutions but are strategic replacements aimed at refining the molecule's interaction with its biological target. For instance, N-methylation of a pyrazole ring has been shown to alter the selectivity profile of a cyclin-dependent kinase (CDK) inhibitor. nih.gov In one case, replacing the phenolic moiety of a parent compound with a 4-pyridyl group and methylating the pyrazole's NH group shifted the compound's primary activity from a CDK9 inhibitor to a selective CDK4 inhibitor. nih.gov

Classical and non-classical bioisosteres for amine groups can include a wide range of functionalities. While direct replacement data for the 3-amino group on the 4-pyridin-3-yl-pyrazole core is specific to individual research campaigns, general principles of bioisosterism in drug design offer potential strategies. For example, modifying the amine to an amide, sulfonamide, or other hydrogen-bonding groups can alter the electronic and steric profile, leading to improved target affinity or pharmacokinetics. acs.org The strategic deployment of fluorine atoms can also influence the basicity of a nearby amine group, a tactic used to improve membrane permeability and metabolic stability. acs.org

Lead Identification and Optimization Campaigns

The pyrazole ring is a privileged scaffold in medicinal chemistry, recognized for its synthetic accessibility and versatile bioisosteric properties, making it a cornerstone in the development of numerous protein kinase inhibitors. nih.govnih.gov Lead identification and optimization campaigns for analogues of this compound often begin with a hit compound identified through high-throughput screening or fragment-based approaches, which is then systematically modified to enhance its drug-like properties. nih.govnih.gov

A notable example is the optimization of a phenylpyridine pyrazole series that led to the discovery of potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). nih.gov The initial lead was optimized to improve cellular potency and pharmacokinetic profiles. This campaign culminated in the identification of GW788388, which demonstrated significant antifibrotic activity in preclinical models. nih.gov

Another lead optimization effort started with an anilino-quinazoline derivative with sub-micromolar potency against Aurora A and Aurora B kinases. nih.gov In the development process, the benzene (B151609) ring was replaced with various heterocycles, including pyrimidine (B1678525), thiazole, and pyrazole. The pyrazole fragment was ultimately chosen because it yielded potent inhibitors with lower lipophilicity and superior drug-like properties, leading to the development of Barasertib. nih.gov

| Lead Compound/Series | Target(s) | Key Optimization Strategy | Outcome |

| Phenylpyridine pyrazole series | ALK5 | Improvement of cellular potency and pharmacokinetics. | Identification of GW788388 with in vivo antifibrotic activity. nih.gov |

| Anilino-quinazoline | Aurora A/B | Replacement of a benzene ring with a pyrazole. | Development of Barasertib with improved potency and drug-like properties. nih.gov |

| Thieno[3,2-d]pyrimidin-4(3H)-one | Cdc7 | Replacement of a pyridine fragment with a 3-methylpyrazole (B28129) ring. | Significant enhancement in potency, leading to Simurosertib. nih.gov |

Fragment-Based Drug Discovery in the Context of Pyrazole-Pyridine Scaffolds

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments that typically bind with low affinity but high ligand efficiency. acs.org These fragment hits serve as starting points for chemical elaboration to build more potent, drug-like molecules. acs.org

This approach has been successfully applied to pyrazole-containing scaffolds. In one campaign, a fragment screening identified a pyrazolopyridone core as a biased inhibitor of Janus kinase 1 (JAK1). nih.gov This fragment served as the foundation for a lead generation effort. The optimization was conducted in two stages: first, the lipophilic substituent targeting the ribose pocket was optimized, followed by the introduction of various functional groups aimed at the P-loop region of the kinase. nih.gov Combining the most effective moieties from both stages resulted in a highly potent and selective JAK1 inhibitor, demonstrating the efficacy of FBDD in this scaffold class. nih.gov

A modular platform has also been developed to facilitate the elaboration of two-dimensional (2-D) fragment hits, such as pyrimidine, into three-dimensional (3-D) lead-like compounds. acs.org This strategy utilizes bifunctional building blocks with rigid sp3-rich structures to explore 3-D chemical space systematically. As a proof of concept, this method was used to develop novel and selective JAK3 inhibitors starting from a putative pyrrolopyrimidine 2-D fragment hit. acs.org

Multi-Targeted Ligand Design

While the ultimate goal of many drug discovery programs is a highly selective ligand, designing compounds that intentionally interact with multiple targets can be a valuable therapeutic strategy, particularly in complex diseases like cancer. The pyrazole-pyridine scaffold is versatile and has been employed in the design of multi-targeted agents. nih.govrsc.org

For example, the pyrazole template has been instrumental in creating pan-Aurora kinase inhibitors, which target multiple isoforms of the Aurora kinase family (A, B, and C). nih.gov Such inhibitors can offer a broader efficacy profile in oncology. Similarly, pyrazole, pyridine, and pyrimidine derivatives have been designed as potential antitumor candidates by simultaneously targeting both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2). rsc.org The challenge in multi-targeted design lies in balancing the activity at each target to achieve the desired therapeutic effect without introducing off-target toxicities.

Strategies for Enhancing Selectivity

Achieving selectivity, especially among highly homologous protein kinases, is a major challenge in drug design. For pyrazole-pyridine based inhibitors, several strategies have proven effective.

One key approach involves exploiting subtle differences in the amino acid composition of the target kinase's active site. For instance, in the development of JAK1 inhibitors, a two-stage optimization strategy focusing on different pockets within the ATP-binding site was crucial for achieving selectivity over other JAK family members. nih.gov Similarly, for a 2-amino-pyrimidine derivative, an ortho substitution on its pyrazole ring proved to be critical for obtaining selectivity for JAK1 over the highly similar JAK2. nih.gov

Another strategy involves modifying the core scaffold. In the development of inhibitors for Trypanosoma brucei, researchers leveraged existing structural data from human kinases (GSK-3β and CDK-2). acs.org They found that substitutions pointing into a specific part of the binding pocket of the human enzymes conferred selectivity. By applying this knowledge, they could design compounds with improved selectivity for the parasite's kinase over its human counterparts. acs.org

Table of Selectivity-Enhancing Strategies

| Strategy | Example Application | Mechanism | Reference |

|---|---|---|---|

| Targeted Substitutions | JAK1/JAK2 selectivity | An ortho substitution on the pyrazole ring created steric hindrance or favorable interactions in the JAK1 active site not possible in JAK2. | nih.gov |

| Fragment Growth | JAK1 selective inhibitors | A fragment hit was grown into different sub-pockets (ribose pocket, P-loop) of the ATP-binding site to maximize interactions unique to JAK1. | nih.gov |

| Scaffold Modification | T. brucei kinase inhibitors | Substitution on the pyrimidine ring, guided by human kinase crystal structures, provided a selectivity advantage for the parasite target. | acs.org |

Molecular Mechanisms of Action and Target Engagement of 4 Pyridin 3 Yl 2h Pyrazol 3 Ylamine

Identification and Validation of Molecular Targets

The molecular targets of compounds featuring the 4-pyridin-3-yl-2H-pyrazol-3-ylamine scaffold are primarily found within two major classes of proteins: G-protein coupled receptors (GPCRs) and protein kinases.

Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): A significant body of research has focused on pyrazole-pyridine derivatives as allosteric modulators of muscarinic acetylcholine receptors, with a particular emphasis on the M4 subtype. nih.govgoogle.comgoogle.com The M4 receptor is implicated in neurological and psychiatric disorders, making it a key therapeutic target. nih.govgoogle.com Compounds with a similar pyrazol-4-yl-pyridine core have been identified as positive allosteric modulators (PAMs) of the M4 receptor. nih.govnih.gov PAMs bind to a site topographically distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This allosteric binding enhances the receptor's response to ACh. nih.govnih.gov

Protein Kinases: The pyrazole (B372694) scaffold is a well-established pharmacophore in the development of protein kinase inhibitors. nih.govrsc.org Various pyrazole derivatives have been shown to target a range of kinases involved in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). nih.govrsc.org For instance, certain fused pyrazole derivatives have demonstrated potent inhibitory activity against both EGFR and VEGFR-2 tyrosine kinases. frontiersin.org The pyridine (B92270) moiety in this compound can also contribute to binding with the kinase active site.

The validation of these targets typically involves a series of in vitro assays. For mAChRs, radioligand binding assays are used to determine the affinity of the compound for the receptor and its allosteric cooperativity with the endogenous ligand. nih.gov For kinases, enzyme inhibition assays are employed to measure the compound's potency, often expressed as an IC50 value. nih.gov Cellular assays are then used to confirm the compound's activity in a more biologically relevant context.

Detailed Binding Mode Analysis through Co-crystallography and Mutagenesis

For M4 Muscarinic Receptor PAMs: Cryo-electron microscopy (cryo-EM) studies of M4 receptors in complex with PAMs have revealed that the allosteric binding site is located on the extracellular side of the transmembrane domain, distinct from the orthosteric ACh binding pocket. nih.gov The binding of the PAM can induce a conformational change in the receptor that enhances the affinity and/or efficacy of the orthosteric ligand. wikipedia.org Structure-activity relationship (SAR) studies on 2-phenyl-3-(1H-pyrazol-4-yl)pyridine M4 PAMs have highlighted the importance of specific substitutions on both the pyrazole and pyridine rings for optimal allosteric modulation. nih.gov For example, the position of a methyl group or the nitrogen atom within the pyridine ring can significantly impact the allosteric profile. nih.gov

For Kinase Inhibitors: The binding mode of pyrazole-based kinase inhibitors typically involves the formation of hydrogen bonds between the pyrazole core and the hinge region of the kinase ATP-binding site. The pyridine ring can form additional interactions with solvent-exposed regions or other pockets within the active site, contributing to both potency and selectivity. Molecular docking studies are often used to predict and rationalize the binding interactions of these compounds. nih.gov

Allosteric vs. Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is a key aspect of the pharmacology of this compound and its analogs.

Orthosteric Binding: This refers to the binding of a ligand to the primary, evolutionarily conserved binding site of a receptor, the same site recognized by the endogenous ligand. nih.gov

Allosteric Binding: This involves a ligand binding to a topographically distinct site on the receptor. nih.govwikipedia.org This binding event modulates the receptor's conformation and, consequently, its response to the orthosteric ligand. wikipedia.org

Allosteric modulators can be classified as:

Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the orthosteric agonist. nih.govwikipedia.org

Negative Allosteric Modulators (NAMs): Reduce the affinity and/or efficacy of the orthosteric agonist. nih.govwikipedia.org

Neutral Allosteric Ligands (NALs) or Silent Allosteric Modulators (SAMs): Bind to the allosteric site without affecting the orthosteric ligand's activity but can block the binding of other allosteric modulators. nih.gov

The pyrazole-pyridine scaffold has been extensively explored for its ability to act as allosteric modulators, particularly as PAMs of the M4 muscarinic receptor. nih.govnih.gov This allosteric mechanism offers several potential advantages over orthosteric ligands, including higher subtype selectivity (as allosteric sites are generally less conserved than orthosteric sites) and a "saturable" effect, which can lead to a better safety profile. nih.gov

Downstream Signaling Pathway Modulation

The modulation of downstream signaling pathways by this compound is dependent on its specific molecular target.

As an M4 Receptor PAM: The M4 muscarinic receptor is coupled to the Gαi/o family of G proteins. nih.gov Activation of the M4 receptor by acetylcholine, enhanced by a PAM, leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). nih.gov The reduction in cAMP levels can affect the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing neuronal excitability. Some pyrazol-4-yl-pyridine compounds have been identified as "ago-PAMs," meaning they can directly activate the M4 receptor from the allosteric site to some degree, in addition to potentiating the effect of the endogenous agonist. nih.gov

As a Kinase Inhibitor: When acting as a kinase inhibitor, this compound would block the phosphorylation of downstream substrate proteins. The specific pathway affected would depend on the kinase being inhibited. For example:

EGFR inhibition would disrupt pathways like the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, which are critical for cell proliferation, survival, and differentiation. nih.gov

VEGFR inhibition would primarily affect angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov

The table below summarizes the potential downstream effects based on the molecular target.

| Molecular Target | Downstream Signaling Pathway | Cellular Consequence |

| M4 Muscarinic Receptor (as a PAM) | Inhibition of adenylyl cyclase, decreased cAMP | Modulation of neuronal excitability |

| EGFR (as an inhibitor) | Inhibition of MAPK and PI3K-Akt pathways | Decreased cell proliferation and survival |

| VEGFR (as an inhibitor) | Inhibition of angiogenesis signaling | Reduced tumor vascularization |

Investigation of Resistance Mechanisms and Strategies to Overcome Them

The development of drug resistance is a major challenge in pharmacotherapy, particularly in cancer treatment.

Resistance to Kinase Inhibitors: Resistance to kinase inhibitors can arise through several mechanisms, including:

Mutations in the kinase domain: These mutations can alter the conformation of the ATP-binding pocket, reducing the inhibitor's binding affinity. mdpi.com

Amplification of the target kinase gene: This leads to an overproduction of the target protein, overwhelming the inhibitor.

Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway.